molecular formula C17H19N3O2 B1433545 [2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol CAS No. 1803591-37-8

[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol

Cat. No. B1433545
CAS RN: 1803591-37-8
M. Wt: 297.35 g/mol
InChI Key: FVKVUWIQXUWESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Catalytic oxidation of cyclohexene is a critical process in producing various industrially significant compounds, such as oxabicycloheptane, cyclohexane diols, and adipic acid, through controlled and selective oxidation reactions. These reactions are highly valued for their applicability in synthesizing intermediates widely used in the chemical industry. The advancement in selective oxidation techniques has been a focal point for researchers aiming to achieve targeted products efficiently. This domain's recent progress underscores the importance of developing innovative catalytic systems that can offer precise control over the oxidation of cyclohexene, potentially relevant to the study and application of complex compounds like the one (Cao et al., 2018).

Methanol as a Fuel and Chemical Feedstock

Methanol's role as an oxygenated fuel in internal combustion engines and its blend with other fuels (diesel, biodiesel, ethanol) have been extensively reviewed. Research highlights methanol's potential to replace diesel in compression ignition engines up to certain percentages, improving emission profiles and engine performance. The challenges associated with methanol, such as its higher latent heat of vaporization affecting thermal efficiency and emissions, are also discussed. Innovations in blending techniques, catalyst development, and reactor technologies for methanol conversion processes emphasize methanol's versatility and sustainability as a chemical feedstock and fuel (Pandey, 2022).

properties

IUPAC Name

[2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-9-11-5-1-3-7-13(11)20-17-16-15(18-10-19-17)12-6-2-4-8-14(12)22-16/h2,4,6,8,10-11,13,21H,1,3,5,7,9H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKVUWIQXUWESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)NC2=NC=NC3=C2OC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol
Reactant of Route 2
Reactant of Route 2
[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol
Reactant of Route 3
[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol
Reactant of Route 4
Reactant of Route 4
[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol
Reactant of Route 5
[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol
Reactant of Route 6
[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol

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